(R)-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
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Overview
Description
®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one is a complex organic compound with a unique structure that includes a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyridine core, followed by the introduction of the cyclohexyl and methyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new substituents onto the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one could be investigated for its therapeutic potential. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its versatility and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of ®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one include other thienopyridine derivatives and compounds with similar structural motifs. Examples include:
- Thienopyridine-based drugs
- Cyclohexyl-substituted pyridines
- Methyl-substituted heterocycles
Uniqueness
What sets ®-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H21NO2S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-methyl-2-[(1R)-1-(4-oxocyclohexyl)ethyl]-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C16H21NO2S/c1-9(11-3-5-12(18)6-4-11)15-10(2)14-13(20-15)7-8-17-16(14)19/h9,11H,3-8H2,1-2H3,(H,17,19)/t9-/m1/s1 |
InChI Key |
BGELCUMPPGIPMT-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)NCC2)[C@H](C)C3CCC(=O)CC3 |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NCC2)C(C)C3CCC(=O)CC3 |
Origin of Product |
United States |
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